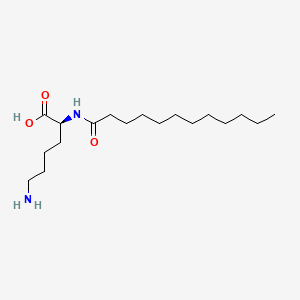

N-Lauroyl-L-lysine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

59409-41-5 |

|---|---|

Fórmula molecular |

C18H36N2O3 |

Peso molecular |

328.5 g/mol |

Nombre IUPAC |

6-amino-2-(dodecanoylamino)hexanoic acid |

InChI |

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23) |

Clave InChI |

PDQICKRFOKDJCH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |

SMILES canónico |

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |

Otros números CAS |

59409-41-5 |

Secuencia |

K |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Lauroyl-L-lysine (CAS: 52315-75-0) for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroyl-L-lysine is an amino acid derivative synthesized from lauric acid and the essential amino acid L-lysine.[1] With the CAS number 52315-75-0, this biocompatible and amphiphilic molecule is gaining significant attention in the pharmaceutical sciences.[1] While traditionally used in the cosmetics industry for its texture-enhancing and skin-conditioning properties, its unique physicochemical characteristics make it a promising excipient in advanced drug delivery systems.[2][3] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and burgeoning applications in drug formulation and delivery. Detailed experimental protocols are provided to facilitate its practical application in a research setting.

Physicochemical Properties

This compound is a white to off-white, odorless powder.[4][5] Its structure, comprising a hydrophobic lauroyl tail and a hydrophilic lysine (B10760008) headgroup, imparts amphiphilic properties.[6] This dual nature is central to its functionality in various formulations.

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| CAS Number | 52315-75-0 | [2] |

| Molecular Formula | C₁₈H₃₆N₂O₃ | [2] |

| Molecular Weight | 328.49 g/mol | [2] |

| Appearance | White or light yellow solid or powder | [4] |

| Melting Point | Approximately 150-160°C | [4] |

| Boiling Point | > 300°C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972), and in strong acids and bases. | [4] |

| Density | Approximately 1.0 g/cm³ (at 20°C) | [4] |

Synthesis of this compound

This compound is typically synthesized via an amidation reaction between lauric acid and L-lysine. Several methods have been reported, with variations in catalysts and solvent systems.

Experimental Protocol: Synthesis via Amidation with Sodium Methylate Catalyst

This protocol is adapted from a method utilizing a sodium methylate catalyst in a mixed solvent system.[1]

Materials:

-

Lauric Acid

-

L-Lysine

-

Sodium methylate (catalyst)

-

2-propanol

-

n-hexane

-

10% Citric acid solution

-

Acetone

-

Three-neck flask equipped with a reflux condenser and stirrer

-

Heating mantle

Procedure:

-

In the three-neck flask, dissolve lauric acid and L-lysine in a mixture of 2-propanol and n-hexane. The molar ratio of lysine to lauric acid can be optimized, with reported ratios ranging from 2:1 to 4:1.[1]

-

Add sodium methylate as a catalyst. The concentration can be varied (e.g., 3-7% w/w of lauric acid).[1]

-

Heat the reaction mixture to 55°C and stir for 2 hours under reflux.

-

After the reaction is complete, cool the mixture and add a 10% citric acid solution to precipitate the catalyst.

-

Filter the mixture to remove the precipitate.

-

Evaporate the filtrate at 90°C to remove the solvents.

-

Wash the resulting solid with acetone to remove any unreacted lysine.

-

The purified this compound is then dried.

Caption: Workflow for nanoparticle surface coating.

In Vitro Drug Release Studies

This compound can be incorporated into various matrices, such as organogels, to modulate drug release. [4] 3.2.1. Experimental Protocol: In Vitro Drug Release from an Organogel Matrix

This protocol is adapted from a study on L-lysine-based organogelators for drug delivery. [4] Materials:

-

This compound derivative (as a gelator)

-

Active Pharmaceutical Ingredient (API)

-

Organic solvent (e.g., liquid paraffin)

-

Buffered solution (e.g., phosphate (B84403) buffer at pH 7.4)

-

Dialysis membrane (with a suitable molecular weight cut-off)

-

Shaking incubator or similar apparatus

-

UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

-

Gel Preparation: Dissolve a specific amount of the this compound-based gelator and the API in the organic solvent by heating until a clear solution is obtained. Allow the solution to cool to room temperature to form a stable, drug-loaded organogel.

-

Release Study Setup: Place a known amount of the drug-loaded organogel into a dialysis bag.

-

Immerse the sealed dialysis bag in a vessel containing a known volume of the buffered release medium, maintained at a constant temperature (e.g., 37°C).

-

Agitate the release medium at a constant speed.

-

At predetermined time intervals, withdraw aliquots of the release medium for analysis.

-

Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.

-

Determine the concentration of the released drug in the collected samples using a validated analytical method.

Hypothesized Cellular Interaction and Signaling

While specific signaling pathways directly modulated by this compound are not extensively documented, its role in drug delivery systems suggests potential interactions at the cellular level. For this compound-functionalized nanoparticles, a hypothesized pathway for cellular uptake and subsequent drug release involves endocytosis. [6]The positively charged lysine residue at physiological pH may enhance electrostatic interactions with the negatively charged cell membrane, promoting cellular uptake. [6]The amphiphilic nature of this compound might then facilitate the disruption of the endosomal membrane, leading to the release of the encapsulated drug into the cytoplasm. [6] Diagram 3: Hypothesized Cellular Uptake and Drug Release Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. marknature.com [marknature.com]

- 3. ulprospector.com [ulprospector.com]

- 4. benchchem.com [benchchem.com]

- 5. Tissue-specific expression and regulation of the alternatively-spliced forms of lysyl hydroxylase 2 (LH2) in human kidney cells and skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Physicochemical Properties of N-Lauroyl-L-lysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Lauroyl-L-lysine is a derivative of the essential amino acid L-lysine and the saturated fatty acid lauric acid. This amphiphilic molecule, possessing both a hydrophilic amino acid head and a lipophilic fatty acid tail, has garnered significant interest across the pharmaceutical, cosmetic, and biotechnology sectors. Its biocompatibility, unique self-assembly properties, and favorable safety profile make it a versatile ingredient in a range of applications, from advanced drug delivery systems to high-performance cosmetics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of its synthesis and application workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These values are critical for understanding its behavior in various formulations and biological systems.

General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | (2S)-6-amino-2-(dodecanoylamino)hexanoic acid | [1] |

| Synonyms | Nα-Lauroyl-L-lysine, Lauroyl lysine (B10760008) | [1][2] |

| CAS Number | 52315-75-0 | [3] |

| Molecular Formula | C₁₈H₃₆N₂O₃ | [3] |

| Molecular Weight | 328.49 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

Physical and Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | 229-231 °C | [4][5] |

| Boiling Point (Predicted) | 528.0 ± 45.0 °C | [5][6] |

| Density (Predicted) | 0.994 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 2.53 ± 0.24 | [5][6] |

| logP (Predicted) | 3.89 | [7] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [4][8] |

| Organic Solvents | Generally insoluble | [4] |

| Strong Acids (e.g., HCl) | Soluble | [4] |

| Strong Bases (e.g., NaOH) | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble; solubility can be increased with pH adjustment and ultrasonication | [9][10] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of L-lysine with lauric acid. A common laboratory-scale method involves a two-step process.[4]

Step 1: Preparation of the Lysine Laurate Intermediate

-

Combine L-lysine concentrate (e.g., 56%), lauric acid (or a laurate salt), and methanol (B129727) in a reaction vessel. The molar ratio of laurate to lysine should be approximately 1:1.

-

Heat the mixture to its reflux temperature (around 65 °C) and maintain reflux for 5 to 8 hours with continuous stirring.

-

After the reaction is complete, cool the mixture first to approximately 20 °C and then further to 0 °C to precipitate the lysine laurate salt.

-

Isolate the intermediate salt via filtration or centrifugation.

-

Dry the collected lysine laurate salt. The methanol from the filtrate can be recovered through distillation.

Step 2: Synthesis of the Crude this compound Product

-

Mix the dried lysine laurate intermediate with trimethylbenzene in a mass ratio of approximately 1:5.

-

Gradually heat the mixture to 110 °C to distill off any remaining methanol.

-

Continue to increase the temperature to 170-180 °C at a rate of about 10 °C per hour.

-

Maintain reflux at this temperature, removing the water byproduct using a water knockout drum until the reaction is complete.

-

Cool the reaction mixture first to 80 °C and then to 40 °C.

-

Add absolute methanol to the mixture and cool further to 10 °C while stirring.

-

Filter the resulting precipitate to collect the crude this compound.

-

Dry the crude product. Further purification can be achieved through recrystallization.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a classical approach to experimentally determine the logP value.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline at pH 7.4) that have been pre-saturated with each other.

-

Add a known amount of the this compound stock solution to the octanol-water system in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Self-assembly of this compound into a micelle.

Caption: Workflow for drug encapsulation and delivery using this compound micelles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN107417561A - A kind of preparation method of N lauroyl L lysines - Google Patents [patents.google.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. arpnjournals.org [arpnjournals.org]

- 10. milano-colori.com [milano-colori.com]

An In-depth Technical Guide to the Self-Assembly Properties of N-Lauroyl-L-lysine in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroyl-L-lysine is an amino acid-based surfactant that is gaining significant interest in the pharmaceutical and cosmetic industries due to its biocompatibility, biodegradability, and unique physicochemical properties.[1] Its amphiphilic molecular structure, consisting of a hydrophilic L-lysine headgroup and a hydrophobic lauroyl (C12) tail, enables it to self-assemble into various supramolecular structures in aqueous environments.[2] This technical guide provides a comprehensive overview of the self-assembly properties of this compound, including quantitative data for related compounds, detailed experimental protocols for characterization, and a logical workflow for investigation.

The self-assembly of this compound is primarily driven by the hydrophobic effect, which encourages the aggregation of the lauroyl chains to minimize their contact with water, while the hydrophilic lysine (B10760008) headgroups remain exposed to the aqueous phase.[2] The resulting aggregate morphology is highly sensitive to environmental conditions such as concentration, pH, and temperature.[2]

Factors Influencing Self-Assembly

The aggregation behavior of this compound is intricately linked to several environmental factors that influence the delicate balance of intermolecular forces.

References

N-Lauroyl-L-lysine molecular structure and amphiphilicity

An In-depth Technical Guide to N-Lauroyl-L-lysine: Molecular Structure and Amphiphilicity

Introduction

This compound is a synthetic amino acid derivative formed from the covalent linkage of lauric acid, a 12-carbon fatty acid, and L-lysine, an essential amino acid.[1] Its unique molecular architecture, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, confers amphiphilic properties. This dual nature allows this compound to function as a surfactant, emulsifier, and surface-modifying agent.[1][2] Consequently, it has garnered significant interest across various industries, including cosmetics, personal care, and pharmaceuticals, particularly in the development of novel drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the molecular structure of this compound, its resulting amphiphilicity, and the experimental methodologies used to characterize these properties.

Molecular Structure

This compound is synthesized through an amidation reaction between lauric acid and L-lysine.[1][4] The lauroyl group is typically attached to the ε-amino group of the lysine (B10760008) backbone.[1] This structure consists of:

-

A Hydrophobic Tail: The 12-carbon lauroyl chain (CH₃(CH₂)₁₀CO-) derived from lauric acid. This nonpolar aliphatic chain is responsible for the molecule's lipophilic characteristics.[3]

-

A Hydrophilic Head: The L-lysine portion, which contains a free α-amino group (-NH₂) and a carboxylic acid group (-COOH). These ionizable groups, along with the amide linkage, constitute the polar head of the molecule, rendering it hydrophilic.[3]

The molecular formula for this compound is C₁₈H₃₆N₂O₃, and its molecular weight is approximately 328.49 g/mol .[1][5]

Amphiphilicity and Self-Assembly

The distinct hydrophobic and hydrophilic regions within the this compound molecule drive its amphiphilic behavior. In aqueous environments, the hydrophobic lauroyl chains minimize their contact with water by aggregating, a phenomenon driven by the hydrophobic effect.[3] Simultaneously, the hydrophilic lysine headgroups remain exposed to the aqueous phase.[3] This self-assembly process leads to the formation of various supramolecular structures, most notably micelles.

A micelle is a spherical aggregate where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a protective outer shell, interfacing with the surrounding water. The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC).[3] Below the CMC, this compound molecules exist predominantly as monomers. Above the CMC, the concentration of monomers remains relatively constant, with additional molecules forming micelles.[6] The formation of these micellar structures is fundamental to the emulsifying and solubilizing properties of this compound, enabling the encapsulation of hydrophobic drugs within the micellar core, thereby enhancing their solubility and stability in aqueous formulations.[2][7]

Quantitative Physicochemical Properties

The amphiphilic nature of this compound can be quantified through several physicochemical parameters. However, due to its limited water solubility, specific quantitative data for Nε-lauroyl-L-lysine is not abundant, and much of the available data is derived from more water-soluble derivatives, such as gemini (B1671429) surfactants.[3]

| Parameter | Value | Compound | Significance | Reference |

| Critical Micelle Concentration (CMC) | 0.001 - 0.01 mM (first CMC) | Gemini Surfactant from Lauroyl Lysine | Indicates the concentration at which self-assembly into aggregates begins. A low CMC is desirable for in vivo applications to prevent premature dissociation upon dilution. | [3] |

| 0.09 - 0.5 mM (second CMC) | Gemini Surfactant from Lauroyl Lysine | Suggests a two-step aggregation process, potentially forming different types of aggregates at different concentrations. | [3] | |

| Hydrophilic-Lipophilic Balance (HLB) | Calculated Value | This compound | An empirical scale that predicts the surfactant properties of a molecule. Values from 3-6 are typical for W/O emulsifiers, while 8-16 are for O/W emulsifiers. | [8] |

| Molecular Weight | 328.49 g/mol | This compound | A fundamental property used in various calculations, including HLB. | [1][5] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the amidation reaction between lauric acid and L-lysine, catalyzed by sodium methylate.[4][9]

Materials:

-

L-lysine concentrate

-

Lauric acid

-

Methanol

-

Trimethylbenzene

-

Sodium methylate (catalyst)

-

Glacial acetic acid

Procedure:

-

Preparation of Lysine Laurate Intermediate:

-

Mix L-lysine concentrate, lauric acid, and methanol.

-

Heat the mixture to reflux (approximately 65°C) and maintain for 5-8 hours.

-

Cool the reaction mixture and separate the lysine laurate salt via filtration or centrifugation.[1]

-

-

Synthesis of Lauroyl Lysine Crude Product:

-

Mix the lysine laurate intermediate with trimethylbenzene.

-

Gradually heat the mixture to 110°C to distill off methanol, then increase the temperature to 170-180°C.

-

Maintain reflux until the water byproduct is removed.

-

Cool the reaction, add absolute methanol, stir, filter, and dry to obtain the crude product.[1]

-

-

Purification:

-

Recrystallize the crude product in glacial acetic acid at 120°C.

-

Cool in stages to first 105°C and then to 15°C to separate the purified this compound.[1]

-

References

- 1. This compound | 59409-41-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. arpnjournals.org [arpnjournals.org]

- 5. scbt.com [scbt.com]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

Unveiling the Bio-Functional Landscape of N-Lauroyl-L-lysine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Lauroyl-L-lysine, an acylated amino acid derivative, and its analogues are emerging from the realm of cosmetics to become significant players in biotechnological and pharmaceutical research. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and development efforts.

Antimicrobial Activity: Disrupting Microbial Defenses

This compound derivatives, particularly polymeric forms like lauryl-poly-L-lysine, have demonstrated significant antimicrobial efficacy against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. The primary mechanism of action is attributed to the cationic nature of the lysine (B10760008) head group, which facilitates interaction with and subsequent disruption of the negatively charged bacterial cell membrane, leading to cell lysis and death. The conjugation of the lipophilic lauric acid tail enhances this disruptive capability.

Quantitative Antimicrobial Data

The antimicrobial potency of various this compound derivatives has been quantified using standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) and inhibition zone data for representative compounds.

| Derivative | Microorganism | MIC (µM) |

| Lauryl-poly-L-lysine | Staphylococcus aureus | 250 |

| Lauryl-poly-L-lysine | Pseudomonas aeruginosa | 125 |

| Lauryl-poly-L-lysine | Escherichia coli | 31 - 2000 |

| Fatty Acid Moiety (linked to Poly-L-lysine) | P. aeruginosa Inhibition Area (cm²) at 10⁻⁴ M | S. aureus Inhibition Area (cm²) at 10⁻⁴ M |

| Caproic (C6) | ~0.5 | ~1.0 |

| Caprylic (C8) | ~1.0 | ~1.5 |

| Capric (C10) | ~2.0 | ~2.5 |

| Lauric (C12) | ~3.5 | ~3.0 |

| Myristic (C14) | ~1.5 | ~1.0 |

| Palmitic (C16) | ~0.5 | ~0.5 |

| Palmitoleic (C16:1) | ~0.5 | ~0.5 |

| Oleic (C18:1) | ~0.2 | ~0.2 |

| Linoleic (C18:2) | ~0.1 | ~0.1 |

Mechanism of Antimicrobial Action: Membrane Disruption Models

The interaction of cationic this compound derivatives with the bacterial membrane is multifaceted. Two predominant models describe this disruptive process: the "carpet" model and the "toroidal-pore" model.

Models of membrane disruption by cationic antimicrobial peptides.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared in cation-adjusted Mueller-Hinton Broth (MHB). This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared. Serial two-fold dilutions are then made in a suitable diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adsorption) in polypropylene (B1209903) tubes.

-

Assay Procedure: 100 µL of the diluted bacterial suspension is added to each well of a 96-well polypropylene microtiter plate. Subsequently, 11 µL of each compound dilution is added to the corresponding wells. Positive (bacteria without compound) and negative (broth only) controls are included.

-

Incubation and MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Malignant Cells

Recent studies have highlighted the cytotoxic potential of lysine-based surfactants, including this compound derivatives, against various cancer cell lines. While the precise mechanisms are still under investigation, it is hypothesized that the membrane-disruptive properties of these compounds may play a role in inducing cell death in cancer cells, which often exhibit altered membrane compositions compared to healthy cells.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of lysine-based surfactants has been evaluated using assays that measure metabolic activity, such as the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented below.

| Cell Line | Cell Type | Compound | IC50 (µg/mL) |

| HeLa | Human Cervical Cancer | 77KL | 468.53 |

| MCF-7 | Human Breast Cancer | 77KL | 468.53 |

| 3T3 | Mouse Fibroblast (Non-tumor) | 77KL | >500 |

| 3T6 | Mouse Fibroblast (Non-tumor) | 77KL | 103.67 |

| HaCaT | Human Keratinocyte (Non-tumor) | 77KL | >500 |

| NCTC 2544 | Human Keratinocyte (Non-tumor) | 77KL | <200 |

Data from a study on lysine-based surfactants, where 77KL is a representative compound.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight (for adherent cells).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. Vehicle-only controls are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition and Formazan (B1609692) Formation: The treatment medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 2-4 hours to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: Modulating Immune Responses

N-acyl amino acids, a class of lipids to which this compound belongs, have been shown to possess anti-inflammatory properties. The proposed mechanism involves the interaction with G-protein coupled receptors, such as GPR18, leading to downstream signaling events that suppress the production of pro-inflammatory mediators.

Potential Anti-inflammatory Signaling Pathway

While the specific signaling cascade for this compound derivatives is an active area of research, a putative pathway involves the activation of GPR18, which can lead to the inhibition of pro-inflammatory signaling.

Putative anti-inflammatory signaling pathway of this compound derivatives.

Experimental Protocol: LPS-Induced TNF-α Release in Macrophages

This protocol describes a method to evaluate the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for measuring inhibition of LPS-induced TNF-α release.

Methodology:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Pre-treatment: The cells are pre-treated with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (at a final concentration of, for example, 100 ng/mL) to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours to allow for the production and release of TNF-α.

-

Supernatant Collection: After incubation, the cell culture supernatant is carefully collected from each well.

-

TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of TNF-α release by the compound is calculated relative to the LPS-stimulated control group.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of biomolecules with a promising range of biological activities. Their demonstrated antimicrobial effects, coupled with emerging evidence of their anticancer and anti-inflammatory potential, position them as compelling candidates for further investigation in drug development. The methodologies and data presented in this guide offer a foundational resource for researchers to explore and expand upon the therapeutic applications of these fascinating compounds. Future research should focus on elucidating the precise molecular mechanisms underlying their anticancer and anti-inflammatory actions, optimizing their structures to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical settings.

References

The Antimicrobial Landscape of N-Lauroyl-L-lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroyl-L-lysine, a derivative of lauric acid and the essential amino acid L-lysine, is increasingly recognized for its utility beyond the cosmetics industry, where it is valued for its textural and emollient properties. Emerging evidence highlights its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial spectrum of this compound and its related compounds. While specific quantitative data for this compound remains limited in publicly available literature, this document summarizes the antimicrobial activity of the closely related polymer, lauryl-poly-L-lysine, to provide a foundational understanding. Detailed experimental protocols for determining antimicrobial susceptibility are presented, alongside a proposed mechanism of action for this class of molecules. This guide aims to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential of this compound.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Lipoamino acids, such as this compound, represent a promising class of compounds due to their biocompatibility and potential for broad-spectrum activity. These molecules combine the structural features of fatty acids and amino acids, leading to unique physicochemical properties that can be exploited for antimicrobial purposes. While widely used in skincare and cosmetic formulations for its conditioning and antimicrobial properties, a detailed, publicly available analysis of its specific antimicrobial spectrum against a wide range of pathogens is not yet thoroughly documented.[1] This guide synthesizes the available information on related compounds to build a framework for understanding and further investigating the antimicrobial potential of this compound.

Antimicrobial Spectrum of Lauryl-Poly-L-lysine (A Proxy for this compound)

Table 1: Minimum Inhibitory Concentration (MIC) of Lauryl-Poly-L-lysine against Selected Bacteria [2]

| Microorganism | Gram Stain | MIC (µM) |

| Staphylococcus aureus | Positive | 250 |

| Pseudomonas aeruginosa | Negative | 125 |

| Escherichia coli | Negative | 1000 |

Note: This data is for lauryl-poly-L-lysine and should be considered as indicative of the potential activity of this compound. Further studies are required to determine the specific MIC values for this compound.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of cationic surfactants like this compound is believed to be primarily mediated by the disruption of microbial cell membranes. The positively charged lysine (B10760008) head group electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic lauroyl tail then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Caption: Proposed mechanism of this compound antimicrobial action.

Experimental Protocols

The following protocols describe standard methods for determining the antimicrobial susceptibility of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[4][5]

Materials:

-

96-well microtiter plates[4]

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

This compound stock solution of known concentration

-

Positive control (broth with inoculum)

-

Negative control (sterile broth)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the wells of a 96-well microtiter plate using sterile broth.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Include a positive control well containing only broth and the inoculum, and a negative control well with sterile broth.

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[4]

-

After incubation, determine the MIC by identifying the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control. This can be done visually or with a microplate reader.

Note on testing surfactants: The surfactant nature of this compound may require modifications to standard protocols, such as the addition of a non-ionic surfactant like Polysorbate 80 (Tween 80) to the broth to prevent the test compound from adhering to the plastic wells, which could otherwise lead to inaccurate MIC values.[6][7]

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

-

Results from the MIC test

-

Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

-

Sterile micropipettes and tips

-

Incubator

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

-

Spot-plate or spread the aliquot onto a fresh agar plate.

-

Incubate the agar plates at the appropriate temperature and duration for the microorganism to allow for colony formation.

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.

Conclusion and Future Directions

This compound and its derivatives present a promising avenue for the development of new antimicrobial agents. While current quantitative data is primarily focused on polymeric forms, the foundational structure suggests inherent antimicrobial properties. The provided protocols offer a standardized approach for researchers to systematically evaluate the antimicrobial spectrum of this compound against a broad range of clinically relevant pathogens. Future research should focus on generating specific MIC and MBC data for this compound to fully elucidate its potential as a therapeutic agent. Furthermore, mechanistic studies are warranted to confirm the proposed membrane-disruptive mode of action and to explore other potential cellular targets. Such data will be critical for advancing the development of this compound-based antimicrobial therapies.

References

- 1. Anti-Bacterial Feature of Amino Acid-based Surfactants [maha.asia]

- 2. Lauryl-poly-L-lysine: A New Antimicrobial Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

N-Lauroyl-L-lysine: A Technical Guide to Biocompatibility and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Lauroyl-L-lysine, an acylated amino acid derivative, is increasingly utilized in cosmetics and is being explored for biomedical applications such as drug delivery and tissue engineering. This technical guide provides a comprehensive overview of the existing biocompatibility and cytotoxicity data for this compound and related compounds. While this compound is generally recognized as safe for cosmetic use, detailed quantitative cytotoxicity data in the public domain is limited. This guide synthesizes available information on related lysine-based surfactants to provide a broader understanding of its potential biological interactions. The document details relevant experimental protocols and explores potential signaling pathways that may be influenced by this class of compounds.

Introduction

This compound is synthesized from lauric acid, a saturated fatty acid, and the essential amino acid L-lysine. Its amphiphilic nature, combining a lipophilic lauroyl tail and a hydrophilic lysine (B10760008) head, imparts unique physicochemical properties, making it a valuable ingredient in various formulations. Understanding its interaction with biological systems is paramount for its safe and effective application, particularly in products with direct consumer contact or in advanced biomedical technologies.

Biocompatibility Profile

This compound is widely considered to be biocompatible. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that amino acid alkyl amides, including lauroyl lysine, are safe for use in cosmetics at concentrations up to 45%.[1] This assessment is supported by its composition from naturally occurring substances, suggesting a low intrinsic toxicity. In biomedical applications, its derivatives are being investigated for creating biocompatible hydrogels for 3D cell culture and as components of drug delivery systems.

Cytotoxicity Assessment

Quantitative Cytotoxicity Data (Related Compounds)

The following tables summarize the 50% inhibitory concentration (IC50) values for various lysine-based and other surfactants on relevant cell lines. It is crucial to note that these are not direct data for this compound and should be interpreted with caution as the specific chemical structure significantly influences cytotoxicity.

Table 1: Cytotoxicity of Lysine-Derivative Anionic Surfactants on Fibroblasts and Keratinocytes [2]

| Compound | Cell Line | Assay | IC50 (µg/mL) |

| 77KK | 3T6 Mouse Fibroblasts | NRU | 206.1 ± 4.25 |

| MTT | 166.45 ± 5.75 | ||

| NCTC 2544 Human Keratinocytes | NRU | >250 | |

| MTT | >250 | ||

| 77KT | 3T6 Mouse Fibroblasts | NRU | 172.53 ± 17.57 |

| MTT | 175.63 ± 9.77 | ||

| NCTC 2544 Human Keratinocytes | NRU | >250 | |

| MTT | >250 | ||

| 77KP | 3T6 Mouse Fibroblasts | NRU | 149.65 ± 6.85 |

| MTT | 133.63 ± 7.39 | ||

| NCTC 2544 Human Keratinocytes | NRU | >250 | |

| MTT | >250 | ||

| 77KS | 3T6 Mouse Fibroblasts | NRU | 159.63 ± 14.21 |

| MTT | 138.14 ± 8.39 | ||

| NCTC 2544 Human Keratinocytes | NRU | >250 | |

| MTT | >250 | ||

| 77KL | 3T6 Mouse Fibroblasts | NRU | 143.72 ± 2.21 |

| MTT | 108.47 ± 6.29 | ||

| NCTC 2544 Human Keratinocytes | NRU | >250 | |

| MTT | >250 |

*NRU: Neutral Red Uptake; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Table 2: Cytotoxicity of Lipopeptides on Human Keratinocytes (HaCaT) [3]

| Compound | IC50 (mg/L) |

| C16-KK-NH2 | 1.8 ± 0.2 |

| C16-K(ε)K-NH2 | 7.4 ± 0.5 |

| C16-RR-NH2 | 2.1 ± 0.1 |

| (C10)2-KKKK-NH2 | 49.4 ± 3.1 |

| (C12)2-KKKK-NH2 | 42.1 ± 2.5 |

Experimental Protocols

Detailed experimental protocols for assessing the biocompatibility and cytotoxicity of this compound are provided below. These are based on standard methodologies and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create serial dilutions in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and solvent-only controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value.

MTT Assay Experimental Workflow.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test

This protocol is based on the OECD Test Guideline 439 and assesses the potential of a substance to cause skin irritation.

Materials:

-

Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

-

Assay medium provided by the RhE model manufacturer

-

This compound

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., PBS)

-

MTT solution

-

24-well plates

Procedure:

-

Tissue Equilibration: Pre-incubate the RhE tissues in assay medium for at least 1 hour at 37°C and 5% CO2.

-

Treatment: Apply a defined amount of this compound (e.g., 25 µL of a liquid or 25 mg of a solid) topically to the surface of the RhE tissue. Treat other tissues with the positive and negative controls.

-

Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

-

Washing: Thoroughly wash the tissues with PBS to remove the test substance.

-

Post-incubation: Transfer the tissues to fresh assay medium and incubate for 42 hours.

-

MTT Assay: Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours.

-

Formazan Extraction: Extract the formazan from the tissues by immersing them in isopropanol.

-

Absorbance Measurement: Measure the absorbance of the isopropanol extract at 570 nm.

-

Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A viability of ≤ 50% indicates an irritant potential.

Potential Signaling Pathways in Cellular Response

While specific signaling pathways modulated by this compound have not been extensively studied, its components, lauric acid and lysine, and its surfactant properties suggest potential interactions with key cellular pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway in Keratinocytes

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in keratinocytes.[4] External stimuli, such as irritants, can activate this pathway, leading to the production of pro-inflammatory cytokines like IL-1α, IL-6, and TNF-α. Lauric acid, a component of this compound, has been shown to inhibit NF-κB activation in some contexts.[5] Therefore, this compound could potentially modulate this pathway, although further investigation is required.

Potential Modulation of the NF-κB Pathway.

Conclusion

This compound is generally considered a safe and biocompatible ingredient for cosmetic applications. However, a comprehensive, publicly available dataset on its in vitro cytotoxicity and its specific interactions with cellular signaling pathways is currently lacking. The provided data on related lysine-based surfactants suggest that cytotoxicity can vary significantly based on the specific chemical structure. The detailed experimental protocols in this guide offer a framework for researchers to conduct further studies to fill these knowledge gaps. Future research should focus on generating robust quantitative cytotoxicity data for this compound on relevant human cell lines and elucidating its effects on key signaling pathways to fully understand its biological activity and ensure its safe use in existing and emerging applications.

References

- 1. specialchem.com [specialchem.com]

- 2. Assessment of the potential skin irritation of lysine-derivative anionic surfactants using mouse fibroblasts and human keratinocytes as an alternative to animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]

N-Lauroyl-L-lysine: A Comprehensive Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermal stability and degradation profile of N-Lauroyl-L-lysine, an amino acid derivative with increasing applications in the pharmaceutical and cosmetic industries. This document summarizes available quantitative data, outlines experimental protocols for thermal analysis, and discusses the potential degradation pathways.

Thermal Properties of this compound

This compound is a derivative of lauric acid and the naturally occurring amino acid L-lysine.[1] It is recognized for its stability under high heat conditions, a valuable attribute in many manufacturing processes.[2][3]

Quantitative Thermal Data

The primary thermal characteristic reported for this compound is its melting point. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data detailing the complete degradation profile are not widely published in scientific literature, several sources provide a consistent melting point range. Additionally, qualitative assessments of its thermal stability offer valuable insights.

| Thermal Property | Value | References |

| Melting Point | 229.0-242.0 °C | [1] |

| Melting Point | 225 – 240° C | [4] |

| Melting Point | 229-231 °C | [4] |

| Decomposition Temperature | Over 200°C | [5] |

| Thermal Stability (Qualitative) | Color does not change significantly after 3 hours at 165°C. | [1][5] |

Experimental Protocols for Thermal Analysis

To assess the thermal stability and degradation profile of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following are generalized methodologies adaptable for the analysis of this compound powder.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition and quantifying mass loss.

Objective: To determine the thermal stability and decomposition temperatures of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, representative sample of this compound powder (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).

-

-

Data Acquisition: The instrument records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is maximum, determined from the derivative of the TGA curve (DTG curve).

-

Percentage Weight Loss: The total mass lost during decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), and the pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is established, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as the temperature is changed.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm): The peak temperature of the endothermic event corresponding to melting.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which represents the energy required for the phase transition.

-

Degradation Profile of this compound

While specific studies on the thermal degradation products of this compound are limited, its chemical structure—an amide linkage between lauric acid and lysine (B10760008)—allows for a predicted degradation pathway based on the known thermal decomposition of amides and amino acids.

Predicted Degradation Pathway

The thermal degradation of this compound is likely to proceed through the cleavage of the amide bond, which is the most thermally labile part of the molecule. The degradation may also involve reactions of the amino and carboxylic acid functional groups of the lysine moiety.

Primary Degradation Step:

-

Amide Bond Cleavage: At elevated temperatures, the amide bond can undergo hydrolysis (if water is present) or pyrolysis. Pyrolytic cleavage could lead to the formation of lauric acid and a lysine-derived species, or alternatively, through a series of reactions, to the formation of nitriles and other smaller molecules.

Secondary Degradation of Moieties:

-

Lauric Acid Degradation: The resulting lauric acid can undergo further decomposition at higher temperatures, potentially leading to the formation of smaller hydrocarbons.

-

Lysine Degradation: The lysine moiety can undergo complex reactions, including decarboxylation (loss of CO₂), deamination (loss of NH₃), and cyclization. The thermal decomposition of amino acids is known to produce a variety of products, including amines, carboxylic acids, and cyclic compounds.

Potential Degradation Products

Based on the predicted pathway, the thermal degradation of this compound could yield a complex mixture of volatile and non-volatile products, including:

-

Lauric acid

-

Lysine

-

Cyclic derivatives of lysine (e.g., lactams)

-

Carbon dioxide (from decarboxylation)

-

Ammonia (from deamination)

-

Water

-

Smaller hydrocarbons from the breakdown of the lauroyl chain.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Predicted Thermal Degradation Pathway

The following diagram illustrates a plausible, generalized thermal degradation pathway for N-acyl amino acids like this compound.

References

N-Lauroyl-L-lysine derivatives for novel biomaterials

An In-depth Technical Guide to N-Lauroyl-L-lysine Derivatives for Novel Biomaterials

Introduction

This compound is an amino acid derivative synthesized from lauric acid, a natural fatty acid, and L-lysine, an essential amino acid.[1] Its inherent biocompatibility, biodegradability, and amphiphilic nature make it and its derivatives highly valuable for the development of novel biomaterials.[1][2] These molecules possess the unique ability to self-assemble in aqueous environments into a variety of nanostructures, including micelles, vesicles, and hydrogels.[1] This property, combined with low cytotoxicity, has positioned this compound derivatives as promising candidates for applications in drug delivery, three-dimensional (3D) cell culture, tissue engineering, and as antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile biomaterials, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through several chemical pathways. Common methods include the amidation reaction between lauric acid and lysine (B10760008), often facilitated by a catalyst like sodium methylate, or the reaction of L-lysine with lauroyl chloride.[4][5] Optimization of reaction conditions such as molar ratios, solvent systems, and catalyst concentrations is crucial for achieving high yields.[6] Another approach involves a multi-step process that includes the formation of a lysine laurate intermediate, which can lead to higher product purity.[7]

The resulting derivatives are characterized by their amphiphilic structure, consisting of a hydrophilic lysine head group and a hydrophobic lauroyl tail. This structure drives their self-assembly into organized supramolecular structures.[1] Key characterization techniques include:

-

Rheology: Used to determine the viscoelastic properties of hydrogels, such as the storage modulus (G') and loss modulus (G''), which indicate the stiffness and stability of the hydrogel network.[4]

-

Scanning Electron Microscopy (SEM): Employed to visualize the morphology and porous, nanofibrous structure of lyophilized hydrogels.[4]

-

Fourier Transform Infrared Spectroscopy (FTIR): Confirms the chemical structure and the involvement of intermolecular hydrogen bonds in the formation of self-assembled structures.[6][8]

Applications in Biomaterials

Drug Delivery Systems

The self-assembling nature of this compound derivatives is harnessed to create nanocarriers for therapeutic agents. They can form micelles and multilamellar vesicles (MLVs) that encapsulate water-soluble active ingredients.[1][9] Furthermore, these derivatives can be used to coat the surface of nanoparticles (e.g., PLGA, liposomes), enhancing their stability, biocompatibility, and cellular uptake.[5][10] The cationic nature of the lysine residue at physiological pH can promote electrostatic interactions with negatively charged cell membranes, potentially improving drug delivery efficiency.[10]

3D Cell Culture and Tissue Engineering

Hydrogels formed from this compound derivatives provide a highly hydrated and porous 3D scaffold that mimics the native extracellular matrix.[1][4] These hydrogels support cell viability and proliferation, making them excellent platforms for 3D cell culture.[1] The mechanical properties of these hydrogels, such as stiffness, can be tuned to direct cell fate, including differentiation and proliferation, which is critical for tissue engineering applications.[4]

Antimicrobial Applications

Cationic derivatives, particularly lauryl-poly-L-lysine, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism involves the interaction of the positively charged polymer with the negatively charged bacterial cell membrane, leading to membrane disruption, cell lysis, and ultimately, cell death.[1] This makes them promising candidates for developing new antimicrobial agents and coatings for medical devices to prevent biofilm formation.[1][3]

Quantitative Data

The following tables summarize key quantitative data related to the properties and synthesis of this compound-based biomaterials.

Table 1: Mechanical Properties of Lauroyl Lysine Hydrogels [4]

| Hydrogel Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.5 | 50 ± 5 | 5 ± 1 |

| 1.0 | 250 ± 20 | 15 ± 3 |

| 1.5 | 800 ± 30 | 25 ± 5 |

Data is hypothetical, illustrating tunable properties.

Table 2: Naproxen (Npx) Release from N²P/N⁶Lys Organogel in Liquid Paraffin [8]

| Gelator Concentration | Npx Concentration | Npx Release in 24h (%) |

| 6 mg/mL | 1 mg/mL | ~25 |

| 6 mg/mL | 3 mg/mL | ~33 |

| 6 mg/mL | 5 mg/mL | ~40 |

Table 3: Optimized Synthesis of this compound [6]

| Parameter | Optimized Value | Result |

| Lysine/Lauric Acid Molar Ratio | 4 | Percent Conversion: 85.94% |

| Solvent Ratio (v/w Lauric Acid) | 3 | |

| Catalyst Concentration (Sodium Methylate) | 5% | |

| Temperature | 55°C | |

| Reaction Time | 2 hours |

Experimental Protocols

Protocol 1: Synthesis of Nε-Lauroyl-L-lysine[4]

Materials:

-

L-lysine hydrochloride

-

Copper (II) sulfate (B86663) (CuSO₄) or Zinc chloride (ZnCl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Lauroyl chloride

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Protect the α-amino and carboxyl groups of L-lysine by forming a divalent metal ion chelate. Dissolve L-lysine hydrochloride and CuSO₄ (or ZnCl₂) in water.

-

Adjust the pH to induce the formation of the lysine-metal complex.

-

Perform the amidation reaction by slowly adding lauroyl chloride to the solution while maintaining the pH with NaOH. This reaction targets the ε-amino group.

-

After the reaction is complete, deprotect the α-amino and carboxyl groups by acidifying the solution with HCl, which breaks the metal chelate.

-

The Nε-Lauroyl-L-lysine product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove salts and impurities.

-

Dry the final product under a vacuum.

Protocol 2: Formation of Lauroyl Lysine Hydrogel for 3D Cell Culture[4]

Materials:

-

Synthesized Nε-Lauroyl-L-lysine

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

pH adjustment solution (e.g., sterile NaOH or HCl)

-

Cell suspension

Procedure:

-

Dissolve the sterile Nε-Lauroyl-L-lysine powder in a suitable buffer (e.g., PBS or culture medium) to the desired concentration.

-

Adjust the pH of the solution to physiological conditions (pH 7.2-7.4) to trigger the self-assembly and formation of the hydrogel.

-

To encapsulate cells, gently mix the cell suspension with the Lauroyl Lysine solution before pH adjustment.

-

Pipette the cell-laden solution into a culture plate or mold.

-

Allow the hydrogel to set at 37°C.

-

Once the gel is formed, add fresh culture medium around the hydrogel.

-

Incubate under standard cell culture conditions (37°C, 5% CO₂).

Protocol 3: Preparation of Multilamellar Vesicles (MLVs)[1]

Materials:

-

Water-soluble this compound derivative (e.g., GE-10-LL)

-

Sterol ester

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Water-soluble active ingredient to be encapsulated

-

Magnetic stirrer

Procedure:

-

Disperse the this compound derivative and the sterol ester in the aqueous buffer.

-

Add the water-soluble active ingredient to the dispersion.

-

Stir the mixture vigorously at room temperature using a magnetic stirrer.

-

Continue stirring until a homogenous, milky dispersion of MLVs is formed.

Protocol 4: In Vitro Cell Viability Assay (MTT Assay) for Nanoparticles[5]

Materials:

-

Target cell line

-

Cell culture medium and supplements

-

96-well plates

-

This compound-coated nanoparticles

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nanoparticles for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. arpnjournals.org [arpnjournals.org]

- 7. CN107417561A - A kind of preparation method of N lauroyl L lysines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Enzymatic Advantage: A Technical Guide to the Synthesis of N-Lauroyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroyl-L-lysine, an acylated amino acid derivative, is a molecule of significant interest across the pharmaceutical, cosmetic, and material science sectors. Its unique amphiphilic nature, combining the hydrophobicity of lauric acid and the hydrophilicity of L-lysine, imparts desirable properties such as high lubricity, skin conditioning effects, and the ability to act as a biocompatible surfactant. Traditionally synthesized through chemical methods that often involve harsh reagents and organic solvents, there is a growing demand for greener, more selective, and efficient production routes. Enzymatic synthesis presents a compelling alternative, offering mild reaction conditions, high specificity, and improved sustainability. This technical guide provides an in-depth exploration of the enzymatic synthesis of this compound, focusing on the enzymes, experimental protocols, and potential applications in drug development.

Enzymatic Routes to this compound Synthesis

The enzymatic synthesis of this compound primarily revolves around the use of two main classes of enzymes: acylases and lipases. These biocatalysts facilitate the formation of an amide bond between the carboxyl group of lauric acid and one of the amino groups of L-lysine.

Acylase-Catalyzed Synthesis

Aminoacylases, particularly those with specificity for the ε-amino group of lysine, are highly effective for the synthesis of Nε-Lauroyl-L-lysine. A notable example is the ε-lysine acylase from Streptomyces mobaraensis. Recombinant expression of this enzyme has enabled highly efficient production with excellent regioselectivity, favoring acylation at the ε-position over the α-position of lysine.[1]

Lipase-Catalyzed Synthesis

Lipases are versatile enzymes that can catalyze esterification and amidation reactions in non-aqueous or low-water environments. Various lipases, such as those from Candida antarctica (Novozym® 435) and Rhizomucor miehei, have been successfully employed for the synthesis of N-acyl amino acids.[2] The regioselectivity of lipases can vary, with some favoring the ε-amino group of lysine. The choice of solvent system is crucial in lipase-catalyzed reactions to minimize water content and shift the equilibrium towards synthesis.

Quantitative Data on Enzymatic Synthesis

The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the choice of enzyme, substrate concentrations, temperature, pH, and reaction time. The following tables summarize key quantitative data from various studies.

| Enzyme Source | Substrate Concentrations | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Recombinant ε-lysine acylase (Streptomyces mobaraensis) | 500 mM L-lysine HCl, 50 mM Lauric Acid | 37 | 6 | ~100 | [3] |

| Recombinant ε-lysine acylase (Streptomyces mobaraensis) | 500 mM L-lysine HCl, 100 mM Lauric Acid | 37 | 9 | ~100 | [3] |

| Recombinant ε-lysine acylase (Streptomyces mobaraensis) | 500 mM L-lysine HCl, 250 mM Lauric Acid | 37 | 24 | 90 | [3] |

Table 1: Synthesis of Nε-Lauroyl-L-lysine using Recombinant ε-lysine acylase.

| Enzyme | Acyl Donor | Amino Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| Novozym® 435 (Candida antarctica lipase (B570770) B) | Lauric Acid | L-lysine | 2-methyl-2-butanol | 55 | - | [4] |

| Lipozyme® IM (Rhizomucor miehei lipase) | Lauric Acid | Amino acid glyceryl ester derivatives | Solvent-free | - | 22-69 | [2] |

Table 2: Lipase-Catalyzed Synthesis of N-Acyl Amino Acid Derivatives. (Note: Direct yield for this compound was not specified in the cited lipase literature, but ranges for similar compounds are provided.)

Experimental Protocols

Protocol 1: Synthesis of Nε-Lauroyl-L-lysine using Recombinant ε-lysine acylase from Streptomyces mobaraensis

This protocol is adapted from the methodology described by Koreishi et al. (2009).[1][3]

1. Materials:

-

Recombinant ε-lysine acylase (cell-free extract or purified enzyme)

-

L-lysine hydrochloride

-

Lauric acid

-

Aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Stirred-tank reactor or shaker incubator

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system for analysis

2. Procedure:

-

Prepare a reaction mixture in an aqueous buffer solution containing:

-

500 mM L-lysine hydrochloride

-

50-250 mM lauric acid

-

-

Adjust the pH of the reaction mixture to the optimal pH for the enzyme (typically around 8.0).

-

Add the cell-free extract containing the recombinant ε-lysine acylase to the reaction mixture.

-

Incubate the reaction at 37°C with constant stirring.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing the formation of Nε-Lauroyl-L-lysine using HPLC.

-

Upon completion of the reaction (as determined by the stabilization of product concentration), stop the reaction by heat inactivation of the enzyme or by acidification.

-

The product, Nε-Lauroyl-L-lysine, which is sparingly soluble, will precipitate out of the aqueous solution.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with water to remove any unreacted L-lysine and other water-soluble components.

-

Dry the purified Nε-Lauroyl-L-lysine product.

Protocol 2: General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general framework for lipase-catalyzed synthesis in an organic solvent.

1. Materials:

-

Immobilized lipase (e.g., Novozym® 435)

-

L-lysine

-

Lauric acid

-

Organic solvent (e.g., 2-methyl-2-butanol, tert-butanol)

-

Molecular sieves (optional, for water removal)

-

Shaker incubator or stirred reactor

-

Filtration apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography (for purification)

2. Procedure:

-

In a suitable reaction vessel, dissolve L-lysine and lauric acid in the selected organic solvent. The molar ratio of lauric acid to L-lysine may need to be optimized.

-

Add the immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight.

-

If desired, add molecular sieves to the reaction mixture to remove water produced during the reaction, thereby driving the equilibrium towards synthesis.

-

Incubate the reaction at an optimized temperature (e.g., 55°C) with agitation for a specified period (e.g., 24-72 hours).

-

Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or HPLC.

-

Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

-

Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude this compound product using column chromatography on silica gel, eluting with a suitable solvent gradient.

-

Collect the fractions containing the pure product and remove the solvent to obtain the final product.

Visualization of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Nepsilothis compound production by recombinant epsilon-lysine acylase from Streptomyces mobaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-Lauroyl-L-lysine Hydrogel for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Lauroyl-L-lysine, an amino acid derivative synthesized from the essential amino acid L-lysine and lauric acid, is a biocompatible and versatile biomaterial.[1][2] Its amphiphilic nature enables self-assembly into hydrogel networks through non-covalent interactions like hydrogen bonding and hydrophobic interactions.[3] These hydrogels form a nanofibrous and highly hydrated 3D scaffold that mimics the native extracellular matrix, making them ideal for a range of biomedical applications, including 3D cell culture and, notably, as a vehicle for controlled drug delivery.[2][3] The inherent biocompatibility of L-lysine minimizes cytotoxicity and supports cell viability.[3] This document provides detailed protocols for the synthesis, characterization, and application of this compound hydrogels for drug delivery, along with relevant quantitative data and visualizations to guide researchers.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrogels

| Property | Description | Typical Values/Observations | Characterization Technique |

| Viscoelasticity | Storage modulus (G') and loss modulus (G'') indicate the stiffness and stability of the hydrogel network. | G' > G'' indicates a stable gel structure. Values can be tuned by altering formulation parameters. | Oscillatory Rheology |

| Morphology | Visualization of the nanofibrous structure and porosity of the lyophilized hydrogel. | A porous, interconnected nanofibrous network is typically observed, which is crucial for nutrient transport and drug release. | Scanning Electron Microscopy (SEM) |

| Gelation | The minimum concentration of the gelator required to form a stable hydrogel. | Varies with the specific derivative and solvent system. For some derivatives, it can be as low as 1-5 mg/mL.[4] | Visual Inspection (Vial Inversion Method) |

| Biocompatibility | Assessment of the hydrogel's cytotoxicity and ability to support cell growth. | Generally exhibits low cytotoxicity and high biocompatibility, promoting cell viability and proliferation.[1][3] | Cell Viability Assays (e.g., MTT, Live/Dead staining) |

Table 2: Drug Release Kinetics from this compound Hydrogels (Model Drug: Naproxen)

This table summarizes the influence of various formulation parameters on the cumulative release of Naproxen (Npx) from an L-lysine-based organogel matrix.[1]

| Formulation Parameter | Condition | Cumulative Drug Release (%) after 24h | Release Kinetics/Mechanism |

| Effect of Gelator Concentration | Low Gelator Concentration | Higher Release | Fickian Diffusion |

| High Gelator Concentration | Lower Release | Anomalous (non-Fickian) Transport | |